Moretane

Description

Properties

IUPAC Name |

(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLNBWWGLOPJIC-CMCGXILPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025634 | |

| Record name | (21beta)-Hopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176-44-9 | |

| Record name | (21beta)-Hopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Geochemical Significance of Moretane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Moretane, a pentacyclic triterpenoid hydrocarbon, serves as a critical biomarker in organic geochemistry, providing invaluable insights into the thermal maturity, depositional environment, and origin of organic matter in sedimentary rocks and petroleum. This guide offers a comprehensive overview of the geochemical significance of Moretane, detailing its application as a molecular fossil and outlining the analytical methodologies used for its assessment.

Moretane as a Biomarker of Thermal Maturity

The most prominent application of Moretane in geochemistry is its use as an indicator of the thermal maturity of source rocks. Moretane (17β(H),21α(H)-hopane) is the less stable epimer of hopane (17α(H),21β(H)-hopane). During diagenesis and catagenesis, Moretane progressively converts to the more thermodynamically stable hopane. This irreversible isomerization process is primarily driven by temperature and time, making the ratio of Moretane to hopane a reliable geothermometer.

The Moretane/Hopane (M/H) ratio is a widely used maturity parameter. In immature sediments, the concentration of Moretane is relatively high compared to hopane. As thermal maturity increases, the M/H ratio decreases systematically. This relationship allows geochemists to assess the maturation stage of organic matter and determine whether a source rock has entered the oil or gas generation window.

A common industry benchmark suggests that a Moretane/hopane ratio of less than 0.15 is indicative of mature source rock that has entered the main phase of oil generation.[1] Ratios ranging from 0.1 to 0.34 can signify a transition from mature to late mature stages.[1]

References

Moretane as a Biomarker for Petroleum Source Rocks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the exploration and characterization of petroleum systems, molecular fossils, or biomarkers, serve as invaluable tools for deciphering the origin, thermal maturity, and depositional environment of source rocks. Among these, the pentacyclic triterpanoid hydrocarbon, Moretane (17β(H),21α(H)-hopane), has emerged as a significant biomarker. Its abundance and isomeric relationship with its more stable counterpart, hopane (17α(H),21β(H)-hopane), provide critical insights into the geological history of petroleum source rocks. This technical guide offers a comprehensive overview of Moretane's role as a biomarker, detailing its geochemical significance, the analytical methodologies for its detection, and the interpretation of its quantitative data.

Geochemical Significance of Moretane

Moretane is a diagenetic product of bacteriohopanepolyols (BHPs), which are integral components of the cell membranes of various bacteria.[1][2] During diagenesis, the biologically produced 17β,21β(H) configuration of hopanoids undergoes isomerization to the more thermally stable 17α,21β(H) hopane structure. Moretane (17β,21α(H)-hopane) is an intermediate in this process. Consequently, the ratio of Moretane to Hopane serves as a reliable indicator of thermal maturity.

Thermal Maturity Indicator

The Moretane/Hopane (M/H) ratio is a widely used parameter to assess the thermal maturity of source rocks and crude oils.[3] In immature sediments, the M/H ratio is typically high (approaching 0.8), reflecting the initial biological configuration.[4] As thermal maturity increases, Moretane progressively converts to the more stable Hopane, causing a decrease in the M/H ratio. In mature source rocks, this ratio typically falls below 0.15, and in mature oils, it can be as low as 0.05.[4][5]

Indicator of Depositional Environment and Source Input

While thermal maturity is the primary driver of the M/H ratio, the depositional environment and the source of organic matter can also exert significant influence.[6] Anomalously high M/H ratios in mature rocks can indicate specific environmental conditions or source inputs. For instance, increased input of hopanoids from oxic soils, where certain bacteria synthesize moretane precursors, can lead to elevated M/H ratios.[7] Additionally, the presence of specific clay minerals, such as chlorite and illite, can influence the diagenetic pathways and result in higher than expected M/H ratios.[7] The correlation of high M/H ratios with a low C35 Homohopane Index (HHI) and high hopane/sterane values can further suggest an increased input of hopanoids from soil bacteria.[6][7]

Data Presentation: Quantitative Biomarker Ratios

The following tables summarize key quantitative data for Moretane and related biomarkers, providing a reference for the interpretation of petroleum source rock characteristics.

| Parameter | Immature | Early Mature | Mature | Late Mature/Oil | Reference |

| C30 Moretane/Hopane (M/H) Ratio | ~0.8 | 0.15 - 0.4 | < 0.15 | < 0.1 - 0.05 | [3][4][5] |

| Ts/(Ts+Tm) Ratio | < 0.2 | 0.2 - 0.6 | > 0.6 | > 0.8 | [4][8] |

| C32 22S/(22S+22R) Homohopane Ratio | ~0 | 0.50 - 0.54 | 0.57 - 0.62 (Equilibrium) | 0.57 - 0.62 | [4] |

Table 1: Key Biomarker Maturity Parameters. Ts = 18α(H)-22,29,30-trisnorneohopane, Tm = 17α(H)-22,29,30-trisnorhopane.

| Source Rock Formation | Depositional Environment | Moretane/Hopane (M/H) Ratio | Ts/(Ts+Tm) Ratio | Reference |

| Nkporo Formation | Anoxic, Marine | 0.17 - 0.30 | 0.51 - 0.66 | [9] |

| Enugu Shale | Anoxic, Marine | 0.19 - 0.50 | 0.48 - 0.58 | [9] |

| Cretaceous (Golpayegan Area) | Anoxic/Suboxic, Marine | 0.10 - 0.34 | 0.31 - 0.42 | [3] |

| Tertiary Source Rocks | Deltaic, Land Plant | 0.10 - 0.30 | - | [5] |

Table 2: Examples of Moretane/Hopane Ratios in Different Source Rocks.

Experimental Protocols

The accurate determination of Moretane and other biomarkers requires rigorous analytical procedures. The following sections detail the standard methodologies for their extraction and analysis.

Sample Preparation and Extraction

Objective: To extract the soluble organic matter (bitumen) containing biomarkers from the rock matrix.

Method: Soxhlet Extraction

Materials:

-

Pulverized source rock sample (approximately 100g, crushed to <100 mesh)

-

Anhydrous sodium sulfate

-

Extraction thimble (cellulose or glass fiber)

-

Soxhlet extractor apparatus

-

Round-bottom flask (500 mL)

-

Heating mantle

-

Condenser

-

Dichloromethane (DCM) or a mixture of DCM and methanol (e.g., 93:7 v/v)[10]

-

Boiling chips

Procedure:

-

Dry the pulverized rock sample in an oven at a low temperature (e.g., 40-50°C) to remove moisture.

-

Mix the dried sample with anhydrous sodium sulfate to prevent clumping and absorb any residual water.[11]

-

Place the sample mixture into an extraction thimble and insert the thimble into the Soxhlet extractor.[11]

-

Add approximately 300 mL of the extraction solvent to the round-bottom flask along with a few boiling chips.[11]

-

Assemble the Soxhlet apparatus, connecting the flask, extractor, and condenser.

-

Heat the solvent in the flask using a heating mantle to initiate the extraction cycle.

-

Allow the extraction to proceed for 24-72 hours, ensuring a consistent cycling rate (typically 4-6 cycles per hour).[10][11]

-

After extraction, allow the apparatus to cool.

-

The solvent containing the extracted bitumen is then concentrated using a rotary evaporator.

Fractionation of the Extract

Objective: To separate the bitumen into different compound classes (saturates, aromatics, resins, and asphaltenes) for detailed analysis.

Method: Column Chromatography

Materials:

-

Concentrated bitumen extract

-

Glass column

-

Silica gel and alumina (activated)

-

Hexane, Dichloromethane (DCM), Methanol

-

Collection vials

Procedure:

-

Prepare a chromatography column by packing it with a slurry of activated silica gel and alumina in hexane.

-

Dissolve the bitumen extract in a minimum amount of hexane and load it onto the top of the column.

-

Elute the different fractions sequentially with solvents of increasing polarity:

-

Saturated hydrocarbons (including hopanes and moretanes): Elute with hexane.

-

Aromatic hydrocarbons: Elute with a mixture of hexane and DCM.

-

Resins (NSO compounds): Elute with a mixture of DCM and methanol.

-

-

Collect each fraction in separate vials and concentrate them for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify individual biomarker compounds within the saturated hydrocarbon fraction.

Method: GC-MS

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with a 5975C MS)[12]

-

Capillary column (e.g., 30 m x 0.25 mm x 0.1 µm film thickness)[12]

-

PTV (Programmable Temperature Vaporization) injector[12]

-

Helium carrier gas

GC Conditions (Typical):

-

Injector Temperature: Programmed from 50°C to 325°C.[12]

-

Oven Temperature Program: Initial temperature of 100°C (hold for 2 min), ramp at 15°C/min to 250°C, then ramp at 15°C/min to 350°C (hold for 28 min).[12]

-

Carrier Gas Flow Rate: Constant flow, typically 1.0 to 2.4 mL/min.[12]

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Scan Mode: Full scan (e.g., m/z 50-750) and/or Selected Ion Monitoring (SIM).[12] For hopanes and moretanes, the characteristic fragment ion at m/z 191 is monitored in SIM mode for enhanced sensitivity and specificity.

-

MS Transfer Line Temperature: 320°C.[12]

-

Ion Source Temperature: 225°C.[12]

Data Analysis:

-

Identification of Moretane and Hopane is based on their retention times and mass spectra compared to known standards and library data.

-

Quantification is achieved by integrating the peak areas of the m/z 191 mass chromatogram for Moretane and C30 Hopane. The M/H ratio is then calculated from these peak areas.

Mandatory Visualizations

Caption: Diagenetic pathway of Moretane formation.

Caption: Analytical workflow for Moretane analysis.

Caption: Interpretation of the Moretane/Hopane ratio.

Conclusion

Moretane is a powerful biomarker that, when used in conjunction with other geochemical data, provides a detailed narrative of the history of petroleum source rocks. Its ratio to hopane is a primary indicator of thermal maturity, while anomalous concentrations can reveal important details about the original depositional environment and the types of organic matter that contributed to the source rock. The standardized analytical protocols outlined in this guide are essential for obtaining reliable and reproducible data, which is fundamental for accurate geological assessments in petroleum exploration and for broader research applications in organic geochemistry.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. iosrjen.org [iosrjen.org]

- 4. sdiarticle4.com [sdiarticle4.com]

- 5. Sterane isomerization and moretane/hopane ratios in crude oils derived from Tertiary source rocks (Journal Article) | ETDEWEB [osti.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. epa.gov [epa.gov]

- 12. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Moretane: A Geochemical Fingerprint in Sedimentary Organic Matter

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Moretane, a pentacyclic triterpenoid hydrocarbon, is a significant biomarker in sedimentary geology and petroleum exploration. Its presence and relative abundance compared to its stereoisomer, hopane, provide critical insights into the origin of organic matter, its thermal maturity, and the depositional environment of sediments. This technical guide delves into the intricate processes of moretane formation, from its biological precursors to its diagenetic transformations within the geological record. Understanding the origin of moretane is not only crucial for fossil fuel exploration but also offers valuable information for paleoclimatic and paleoenvironmental reconstructions.

The Biological Precursors of Moretane

The journey of moretane begins with complex organic molecules synthesized by living organisms, primarily bacteria. The fundamental precursors to the entire suite of hopanoid biomarkers, including moretane and hopane, are bacteriohopanepolyols (BHPs) .[1][2] These molecules are integral components of the cell membranes of many bacteria, where they play a role analogous to that of sterols in eukaryotes, regulating membrane fluidity.

The basic hopanoid structure is a pentacyclic skeleton. In living organisms, the stereochemistry at carbon positions 17 and 21 is typically beta (β), denoted as 17β,21β(H)-hopane (often abbreviated as ββ-hopane).[3] This specific three-dimensional arrangement is a direct inheritance from the enzymatic processes within the bacteria.

While BHPs are the ultimate source, some soil bacteria are also known to synthesize moretan-29-ol , which could serve as a more direct precursor to moretane in certain terrestrial environments.

The Diagenetic Transformation Pathway

Once the source organisms die and are incorporated into sediments, their organic matter undergoes a series of chemical and physical alterations, collectively known as diagenesis. During diagenesis, under the influence of increasing temperature and pressure with burial depth, the original biological molecules are transformed into more stable geological compounds.

The formation of moretane is a key step in the diagenetic pathway of hopanoids. The initial biologically produced 17β,21β(H)-hopane is thermally unstable. As sediments are buried and heated, this molecule undergoes a process of isomerization, rearranging its stereochemistry to form more stable configurations.

The accepted diagenetic sequence is as follows:

-

17β,21β(H)-hopane (ββ-hopane): The initial, biologically inherited configuration.

-

17β,21α(H)-hopane (βα-moretane): Through an intermediate step, the stereochemistry at C-21 inverts, leading to the formation of moretane. Moretane is more thermodynamically stable than ββ-hopane.

-

17α,21β(H)-hopane (αβ-hopane): With further thermal stress, moretane can further isomerize to the most thermodynamically stable configuration, 17α,21β(H)-hopane.[3]

This transformation pathway is a cornerstone of organic geochemistry, with the relative abundance of these isomers serving as a powerful indicator of thermal maturity.

Figure 1: Diagenetic pathway of moretane formation from bacteriohopanepolyol precursors.

Factors Influencing Moretane Abundance

While thermal maturity is the primary driver of the isomerization from moretane to hopane, several other geological and environmental factors can significantly influence the initial concentration of moretane and its subsequent preservation. The moretane/hopane ratio (M/H) is a key parameter used to assess these influences.

Thermal Maturity

As outlined in the diagenetic pathway, the M/H ratio is highly sensitive to thermal maturity.

-

Immature Sediments: Characterized by high M/H ratios (can be > 0.8) as the conversion to the more stable hopane has not yet significantly occurred.

-

Mature Source Rocks: Show intermediate to low M/H ratios (typically < 0.15) as the equilibrium shifts towards the more stable hopane.

-

Oils and Overmature Rocks: Exhibit very low M/H ratios (often < 0.05) as the conversion to hopane is largely complete.[4][5]

Source of Organic Matter

The type of organic matter input into the sediment can influence the initial hopanoid composition.

-

Terrestrial Input: Sediments receiving a significant contribution from terrestrial organic matter, particularly from soils, often exhibit higher moretane concentrations. This is attributed to the presence of specific soil bacteria that may produce moretane precursors directly.

-

Marine Input: Organic matter derived primarily from marine algae and bacteria typically shows a more direct diagenetic pathway to hopane, resulting in lower initial moretane concentrations.

Depositional Environment

The chemical conditions of the depositional environment play a crucial role.

-

Redox Conditions: Oxic (oxygen-rich) depositional environments, such as those found in soils, can lead to an enrichment of moretane. Conversely, anoxic (oxygen-poor) environments may favor different diagenetic pathways.

-

Acidity (pH): Acidic conditions, often found in peat bogs and certain soil horizons, have been shown to promote the formation and preservation of moretane.

Lithology

The mineral composition of the sedimentary rock can influence diagenetic reactions.

-

Clay Minerals: Certain clay minerals, such as kaolinite and montmorillonite, can act as catalysts in the isomerization reactions of hopanoids. The presence and type of clay minerals can, therefore, affect the rate of moretane conversion to hopane.

Figure 2: Key factors influencing the moretane/hopane ratio in sediments.

Data Presentation: Quantitative Biomarker Ratios

The following table summarizes key quantitative biomarker ratios related to moretane and hopane, providing a reference for interpreting geochemical data.

| Biomarker Parameter | Ratio | Significance | Immature | Early Mature | Main Oil Window | Late Mature/Overmature |

| Moretane/Hopane | C30 Moretane / C30 Hopane | Thermal Maturity, Source Input | > 0.8 | 0.15 - 0.8 | < 0.15 | < 0.05 |

| Ts/Tm | C27 18α(H)-Trisnorneohopane / C27 17α(H)-Trisnorhopane | Thermal Maturity, Source Rock Lithology | Low (< 0.5) | Variable | High (> 1.0) | Very High |

| Homohopane Isomerization | 22S / (22S + 22R) for C31-C35 Homohopanes | Thermal Maturity | ~0 | 0.5 - 0.57 | 0.57 - 0.62 (Equilibrium) | ~0.62 |

| Hopane/Sterane | Total Hopanes / Total Steranes | Source Input (Bacteria vs. Algae/Higher Plants) | High in bacterial-dominated systems | Variable | Variable | Variable |

Experimental Protocols for Moretane Analysis

The identification and quantification of moretane and other biomarkers are primarily achieved through gas chromatography-mass spectrometry (GC-MS). A typical workflow involves solvent extraction of the organic matter from the rock, fractionation of the extract, and subsequent GC-MS analysis.

Sample Preparation and Extraction

-

Crushing and Grinding: The rock or sediment sample is first cleaned of any surface contaminants and then crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for extraction.

-

Soxhlet Extraction: The powdered sample is placed in a porous thimble and extracted for 24-72 hours using a Soxhlet apparatus with an azeotropic mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 93:7 v/v).[6] This process efficiently extracts the soluble organic matter (bitumen) from the rock matrix.

-

Solvent Removal: The solvent is carefully removed from the extract using a rotary evaporator to yield the total lipid extract (TLE) or bitumen.

Fractionation of the Bitumen

The complex bitumen is typically separated into different compound classes based on polarity using column chromatography.

-

Asphaltene Precipitation: The bitumen is dissolved in a minimal amount of DCM, and a large excess (e.g., 40-fold) of n-heptane or n-pentane is added to precipitate the asphaltenes, which are the most polar and high molecular weight fraction.[6]

-

Column Chromatography: The remaining soluble fraction (maltenes) is then separated on a silica gel or alumina column into:

-

Saturated Hydrocarbons: Eluted with a non-polar solvent like n-hexane. This fraction contains the hopanes and steranes, including moretane.

-

Aromatic Hydrocarbons: Eluted with a solvent of intermediate polarity, such as a mixture of n-hexane and DCM.

-

Resins (Polar Compounds): Eluted with a polar solvent mixture, such as DCM and MeOH.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify the biomarkers.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms; 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Injector: A split/splitless or programmable temperature vaporization (PTV) injector is used.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-80°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300-320°C) at a controlled rate (e.g., 3-4°C/min) and holds for an extended period to ensure elution of all high molecular weight compounds.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Data Acquisition: The analysis is performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for specific biomarkers. For hopanes and moretanes, the characteristic mass fragment ion at a mass-to-charge ratio (m/z) of 191 is monitored.[7][8]

-

Figure 3: General experimental workflow for the analysis of moretane in sediments.

Conclusion

The origin and formation of moretane in sediments are governed by a complex interplay of biological, geological, and chemical processes. From its origins in bacterial cell membranes as bacteriohopanepolyols, moretane is formed as a key intermediate in the diagenetic transformation towards the more stable hopane structure. The moretane/hopane ratio, therefore, serves as a robust indicator of the thermal maturity of organic matter. However, a comprehensive interpretation of this ratio requires careful consideration of other influencing factors, including the source of the organic matter, the depositional environment, and the lithology of the host rock. The analytical protocols outlined in this guide provide a framework for the accurate identification and quantification of moretane, enabling researchers to unlock the wealth of information encrypted within this important molecular fossil.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylhopanes: Biomarkers for Oil Source Correlation » Integrated Geochemical Interpretation [igiltd.com]

- 3. Diagenesis: Stereoisomerism - The Organic Geochemistry Laboratory at UIC [kenig-ogl.org]

- 4. Problem with Reaction Path Diagram [groups.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iosrjen.org [iosrjen.org]

- 8. wiki.aapg.org [wiki.aapg.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Moretane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moretane, a pentacyclic triterpenoid, is a significant biomarker in geochemistry and a subject of interest in organic chemistry due to its complex stereochemistry. This technical guide provides a comprehensive overview of the chemical structure, stereochemical configuration, and analytical data of Moretane. It includes a summary of its physicochemical properties, detailed information on its spectroscopic characterization, and outlines experimental approaches for its isolation and analysis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, geochemistry, and drug development.

Introduction

Moretane is a saturated pentacyclic triterpenoid hydrocarbon with the molecular formula C₃₀H₅₂. It belongs to the hopane family of natural products, which are widespread in bacteria and serve as important biomarkers in the study of petroleum and sedimentary organic matter. The stereochemistry of Moretane and its relative abundance to other hopane isomers can provide crucial information about the thermal maturity and depositional environment of its source rock. This guide details the specific structural features and stereochemical nuances of Moretane.

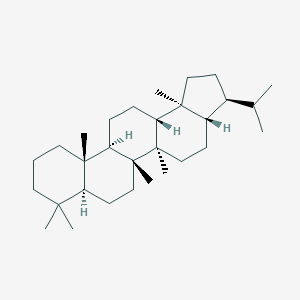

Chemical Structure and Nomenclature

Moretane is a stereoisomer of hopane. Its systematic name is 17β(H),21α(H)-hopane . The core structure consists of four six-membered rings (A, B, C, and D) and one five-membered ring (E), a characteristic feature of the hopanoid skeleton.

The IUPAC name for Moretane is (3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene.[1]

Below is a diagram illustrating the chemical structure and stereochemistry of Moretane, generated using the DOT language.

Caption: 2D Chemical Structure of Moretane with key stereocenters highlighted.

Physicochemical Properties

Experimentally determined physicochemical data for pure Moretane are scarce in the literature. However, computed properties and data for related hopane isomers provide valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₂ | PubChem[1] |

| Molecular Weight | 412.73 g/mol | PubChem[1] |

| Melting Point | 186.5-187.5 °C (for 17β(H),21α(H)-hopane) | ChemicalBook[2] |

| Boiling Point (Predicted) | 457.4 ± 12.0 °C | ChemicalBook[2] |

| Density (Predicted) | 0.925 ± 0.06 g/cm³ | ChemicalBook[2] |

| XLogP3 | 11.5 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| CAS Number | 1176-44-9 | PubChem[1] |

Stereochemistry

The stereochemistry of Moretane is defined by the relative configurations of the hydrogen atoms at the ring junctions, particularly at carbons 17 and 21. Moretane is the 17β(H),21α(H) stereoisomer of hopane.[3] This configuration results in a distinct three-dimensional shape compared to other hopane isomers. The D and E rings of 17α(H),21α(H)-hopanes, which are structurally related to Moretane, have been suggested to adopt a boat conformation.

The four common isomers of C30-hopane are distinguished by the stereochemistry at the 17 and 21 positions:

-

17β(H),21β(H)-hopane (ββ): The biologically produced, thermodynamically least stable isomer.

-

17α(H),21β(H)-hopane (αβ): The most abundant and thermodynamically stable isomer in mature sediments and crude oils.

-

17β(H),21α(H)-hopane (βα): Also known as Moretane, it is less stable than the αβ isomer and its abundance decreases with increasing thermal maturity.

-

17α(H),21α(H)-hopane (αα): The least stable isomer, typically found in very low concentrations.[3]

The logical relationship between these isomers is depicted in the following diagram.

Caption: Isomerization pathways of hopane stereoisomers.

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectra of hopane isomers are very similar, making their individual identification based solely on mass spectrometry challenging. Electron ionization (EI) mass spectrometry of hopanes typically shows a prominent fragment ion at m/z 191, which corresponds to the A/B ring system. This ion is characteristic of the hopane skeleton and is commonly used for biomarker analysis in geochemistry. The molecular ion (M+) at m/z 412 is usually observed, although its intensity can be low. Other significant fragments in the mass spectrum of alkanes arise from the loss of alkyl groups.[4]

A typical fragmentation workflow is shown below.

Caption: General mass spectrometry fragmentation pathway for Moretane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Isolation of Moretane from Crude Oil

Moretane is typically found in crude oils and sedimentary rock extracts. Its isolation involves a multi-step process:

-

Asphaltene Precipitation: The crude oil is dissolved in a non-polar solvent like n-heptane to precipitate the asphaltenes. The soluble portion, containing the maltenes (saturates, aromatics, and resins), is collected.

-

Fractionation of Maltenes: The maltene fraction is then separated into saturates, aromatics, and resins using column chromatography on silica gel and/or alumina. The saturate fraction, which contains the hopanes, is eluted with a non-polar solvent such as hexane.

-

Urea Adduction or Molecular Sieving: To remove n-alkanes from the saturate fraction, urea adduction or molecular sieving (e.g., with 5Å molecular sieves) can be employed. This enriches the branched and cyclic alkanes, including Moretane.

-

High-Performance Liquid Chromatography (HPLC): Further purification and isolation of individual hopane isomers, including Moretane, can be achieved using preparative HPLC, often with a zeolite or other shape-selective stationary phase.[5]

A generalized workflow for the isolation of hopanes is presented below.

Caption: Workflow for the isolation of Moretane from crude oil.

Synthesis of Moretane

While a detailed synthetic route specifically targeting Moretane is not commonly reported, a potential pathway involves the hydrogenation of hopa-15,17(21)-diene.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of hopanes in geological samples.

-

Column: A non-polar capillary column (e.g., DB-1 or DB-5, 30-60 m length) is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: Splitless injection is used for trace analysis.

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 40-80 °C), ramps up to a high temperature (e.g., 300-320 °C), and holds for an extended period to ensure elution of all high-molecular-weight compounds.

-

MS Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, monitoring the characteristic m/z 191 fragment ion for hopanes.

Conclusion

Moretane (17β(H),21α(H)-hopane) is a structurally complex triterpenoid with significant applications in geochemistry. Its unique stereochemistry provides valuable insights into the thermal history of sedimentary organic matter. While a complete experimental dataset of its physicochemical and spectroscopic properties is not fully available, existing data on related compounds and advanced analytical techniques allow for its confident identification and analysis. Further research focusing on the isolation of pure Moretane for comprehensive characterization and the development of efficient synthetic routes would be beneficial for its use as a standard in various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. 1176-44-9 CAS MSDS (17BETA(H), 21ALPHA(H)-HOPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chiron.no [chiron.no]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Moretane vs. Hopane: A Detailed Examination of Key Structural Distinctions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental structural differences between moretane and hopane, two significant classes of pentacyclic triterpenoids. While often discussed together due to their shared skeletal framework, their distinct stereochemistry imparts unique physical, chemical, and biological properties. This guide provides a comprehensive overview of their core structural dissimilarities, analytical methodologies for their characterization, and their significance in scientific research.

Core Structural Differences: Stereochemistry at C-17 and C-21

The defining difference between moretane and other hopanes lies in the stereochemical orientation of the hydrogen atoms at the C-17 and C-21 positions of the five-ring structure. Hopanes are a class of compounds with four possible stereoisomers at these chiral centers. The nomenclature uses α to denote a hydrogen atom positioned below the plane of the ring system and β for a hydrogen atom above the plane.[1]

Moretane is specifically identified as the 17β(H),21α(H)-hopane stereoisomer.[2][3] In contrast, the broader term "hopane" typically refers to the other stereoisomers, with the most common and thermodynamically stable form in geological settings being 17α(H),21β(H)-hopane .[1][3] The biologically produced precursor, found in bacteria, is the 17β(H),21β(H)-hopane .[1][2] The fourth possible isomer, 17α(H),21α(H)-hopane, is rarely found in nature.[4]

This seemingly subtle difference in the orientation of hydrogen atoms at the D and E ring junction leads to significant changes in the overall three-dimensional shape of the molecule. The 17β,21β configuration is nearly planar, a feature that allows it to fit into membrane lipid bilayers.[1] Isomerization to the 17α,21β (hopane) and 17β,21α (moretane) configurations results in a shift from this relatively flat structure to a more bent or "kinked" conformation.[2]

Quantitative and Qualitative Structural Comparison

| Feature | Moretane (17β,21α-Hopane) | Hopane (17α,21β-Hopane) | Biological Hopane (17β,21β-Hopane) |

| C-17 Stereochemistry | β (Hydrogen above the plane) | α (Hydrogen below the plane) | β (Hydrogen above the plane) |

| C-21 Stereochemistry | α (Hydrogen below the plane) | β (Hydrogen above the plane) | β (Hydrogen above the plane) |

| Overall Molecular Shape | Bent | Bent | Nearly Planar |

| Thermodynamic Stability | Less stable than 17α,21β-hopane | Most thermodynamically stable isomer | Least thermodynamically stable isomer |

| Natural Abundance | Found in immature to early mature sediments and crude oils.[5] | Dominant in mature sediments and crude oils.[3][5] | Found in living bacteria and immature organic matter.[1][4] |

Diagenetic Isomerization Pathway

The relative abundances of moretane and hopane in geological samples are a key indicator of thermal maturity. During diagenesis (the physical and chemical changes occurring in sediments after deposition), the biologically produced 17β,21β-hopane, which is thermodynamically unstable, undergoes isomerization. This process leads to the formation of the more stable 17β,21α-hopane (moretane) and, with increasing thermal stress, the most stable 17α,21β-hopane.[2][4] The ratio of moretane to hopane (specifically the C30 homologues) decreases as thermal maturity increases, making it a valuable tool in petroleum exploration.[5][6]

Experimental Protocols for Characterization

The differentiation and quantification of moretane and hopane isomers are primarily achieved through chromatographic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of hopanoids.

1. Sample Preparation and Extraction:

-

Lipids are extracted from samples (e.g., sediment, crude oil, or bacterial cultures) using organic solvents, a common method being the Bligh and Dyer technique which uses a chloroform-methanol mixture.[7]

-

The extracted total lipid extract (TLE) may be subjected to a saponification step to break down esters and release bound hopanoids.

-

The extract is then fractionated using column chromatography (e.g., silica gel) to separate compound classes. Hopanes are typically found in the aliphatic fraction.[8]

2. Derivatization (Optional but common for polar hopanoids):

-

If hydroxylated hopanoids are present, they are often acetylated using acetic anhydride in pyridine to increase their volatility for GC analysis.[7]

3. GC-MS Analysis:

-

The hopane-containing fraction is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., OV-101).[9]

-

The different hopane isomers separate based on their boiling points and interactions with the stationary phase. The typical elution order on a non-polar column is 17α,21β-hopane, followed by 17β,21α-hopane (moretane), and then the less stable isomers.[5]

-

The separated compounds are then introduced into a mass spectrometer. Hopanes produce a characteristic fragmentation pattern, with a prominent fragment ion at a mass-to-charge ratio (m/z) of 191, which is used for their identification and quantification.[10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of less volatile, more polar, and thermally labile hopanoids.

1. Sample Preparation:

-

Similar initial extraction procedures to GC-MS are employed.

-

Derivatization (e.g., acetylation) may also be used.[7]

2. LC Separation:

-

Reverse-phase liquid chromatography is often used.[12]

-

A solvent gradient program, for instance using acetonitrile and isopropanol, is employed to separate the different hopanoid structures.[7]

3. MS Analysis:

-

The eluent from the LC is introduced into a mass spectrometer, often using electrospray ionization (ESI).

-

Tandem mass spectrometry (MS/MS) can be used to obtain detailed structural information from the fragmentation of parent ions.[7]

X-Ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule.

1. Crystallization:

-

A highly purified sample of the hopanoid isomer is required.

-

The molecule is crystallized from a suitable solvent system. This can be a challenging step for complex organic molecules.[13]

2. Data Collection:

-

The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[14]

-

The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.[15][16]

3. Structure Solution and Refinement:

-

The intensities and positions of the diffraction spots are measured.[15]

-

This data is used to calculate an electron density map of the molecule.

-

An atomic model is then built into the electron density map and refined to produce the final, high-resolution structure.[17] This allows for the unambiguous determination of the stereochemistry at C-17 and C-21, as well as precise measurements of bond lengths and angles.

Biological and Geochemical Significance

While the primary focus of this guide is on structural differences, it is important to note the roles these molecules play. In bacteria, hopanoids are thought to be analogues of sterols in eukaryotes, modulating membrane fluidity and permeability.[12][18] Their structural variations, including the stereochemistry that defines moretane and hopane, are critical in geochemical studies for assessing the thermal history of sedimentary organic matter and for oil-source rock correlations.[2][5] The presence and relative abundance of these isomers provide a molecular fossil record of past biological and geological processes.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. cup.edu.cn [cup.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. chiron.no [chiron.no]

- 6. Sterane isomerization and moretane/hopane ratios in crude oils derived from Tertiary source rocks (Journal Article) | ETDEWEB [osti.gov]

- 7. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hopane [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. BIOMARKERS [www-odp.tamu.edu]

- 12. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 13. New X-Ray Technique Sees the Crystal in the Powder - UConn Today [today.uconn.edu]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Hopanoids as functional analogues of cholesterol in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Moretane/Hopane Ratio: A Technical Guide for Geo-scientists and Researchers

An in-depth exploration of the Moretane/Hopane ratio, a critical biomarker parameter in geochemistry, this guide details its significance in assessing thermal maturity, organic matter input, and depositional environments of sedimentary rocks and petroleum. It provides a comprehensive overview of the underlying geochemical principles, detailed experimental protocols for its determination, and a summary of quantitative data from various geological settings.

Introduction to Hopanoids and the Moretane/Hopane Ratio

Hopanoids are a class of pentacyclic triterpenoid lipids produced primarily by bacteria and are ubiquitous in geological samples such as crude oils and source rocks.[1] Their robust carbon skeleton allows them to be preserved over geological timescales, making them invaluable molecular fossils, or biomarkers. Among the various hopanoid-based parameters, the ratio of C30 moretane to C30 hopane is a widely utilized indicator in petroleum geochemistry.[2]

Moretane (17β,21α(H)-hopane) and hopane (17α,21β(H)-hopane) are stereoisomers. The biological precursor molecules in living organisms predominantly have the 17β,21β(H) configuration, which is thermally unstable.[3] During diagenesis and catagenesis, this precursor undergoes a series of isomerization reactions, leading to the formation of the more stable geological configurations, including moretane and ultimately the most thermodynamically stable hopane.[3]

The Moretane/Hopane (M/H) ratio is a sensitive indicator of the thermal maturity of organic matter. With increasing temperature and burial depth, the less stable moretane isomerizes to the more stable hopane, resulting in a decrease in the M/H ratio.[2][4] However, other geological factors can also influence this ratio, including the type of organic matter input, the depositional environment, and the catalytic effects of clay minerals.[5]

Geological Significance of the Moretane/Hopane Ratio

Thermal Maturity Indicator

The primary application of the Moretane/Hopane ratio is in the assessment of the thermal maturity of source rocks and crude oils. The isomerization of moretane to hopane is a time and temperature-dependent process.[6] In immature sediments, the M/H ratio can be as high as 0.8.[3] As the organic matter enters the oil window, this ratio decreases, typically to values less than 0.15 in mature source rocks and as low as 0.05 in oils.[3] This trend makes the M/H ratio a useful tool for delineating the stages of hydrocarbon generation.

Organic Matter Source and Depositional Environment

While thermal maturity is a dominant control, the initial M/H ratio can also be influenced by the source of the organic matter and the depositional environment. High concentrations of moretanes have been associated with organic matter of terrestrial origin, such as that from higher plants.[1] Conversely, very low concentrations of moretanes are often found in organic materials of marine origin.[1] Therefore, anomalously high M/H ratios in mature sediments may suggest a significant input of terrestrial organic matter.

The redox conditions of the depositional environment can also play a role. Some studies have linked high M/H ratios to anoxic depositional environments.[1] Additionally, the presence of certain clay minerals can catalyze the isomerization of hopanes, potentially affecting the M/H ratio independently of thermal maturity.[5]

Quantitative Data on the Moretane/Hopane Ratio

The following tables summarize quantitative data on the Moretane/Hopane ratio from various geological formations, illustrating its variation with thermal maturity and geological setting.

| Geological Formation / Location | Sample Type | Maturity Level | C30 Moretane/Hopane Ratio Range | Reference |

| Pindiga and Yolde Formations | Rock Extracts | Early Oil Window | 0.25 - 0.41 | [3] |

| Gombe and Bima Formations | Rock Extracts | Immature (barely in oil window) | Not specified, but higher than mature samples | [3] |

| Cretaceous Rocks, Golpayegan Area | Rock Extracts | Mature to Late Mature | 0.10 - 0.34 | [7] |

| Nkporo Formation | Shale Extracts | Early Oil Window | 0.17 - 0.30 | [1] |

| Enugu Shale | Shale Extracts | Early Oil Window | 0.19 - 0.50 | [1] |

| Tertiary Source Rocks | Crude Oils | Immature to Early Mature | 0.10 - 0.30 | [6] |

| Older, Mature Source Rocks | Crude Oils | Mature | < 0.1 | [6] |

| Zhanhua Depression, Bohai Bay Basin | Crude Oils | Moderate to High Maturity | < 0.15 | [4] |

| Maturity Stage | Typical C30 Moretane/Hopane Ratio | Reference |

| Immature Bitumen | ~0.8 | [3] |

| Mature Source Rocks | < 0.15 | [3][7] |

| Oils | Minimum of 0.05 | [3] |

Experimental Protocols for Determining the Moretane/Hopane Ratio

The determination of the Moretane/Hopane ratio is typically performed using gas chromatography-mass spectrometry (GC-MS).[8] The following protocol outlines the key steps from sample preparation to data analysis.

Sample Preparation

4.1.1. For Rock and Sediment Samples:

-

Cleaning and Crushing: The exterior of the rock samples should be cleaned to remove any potential contamination. The samples are then crushed and pulverized to a fine powder (typically < 100 mesh).[9]

-

Solvent Extraction: The powdered sample is extracted with an organic solvent, commonly a mixture of dichloromethane (DCM) and methanol (MeOH), using a Soxhlet apparatus or an accelerated solvent extractor. This process isolates the bitumen, which contains the biomarkers.[9]

-

Asphaltene Precipitation: Asphaltenes are precipitated from the bitumen by the addition of a non-polar solvent like n-pentane or n-hexane. The soluble fraction (maltenes) is retained for further analysis.[9]

-

Fractionation: The maltene fraction is separated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography. The column is typically packed with activated silica gel and/or alumina. The saturated fraction, which contains the hopanes and moretanes, is eluted with a non-polar solvent such as hexane or petroleum ether.[10]

4.1.2. For Crude Oil Samples:

-

Asphaltene Precipitation: Asphaltenes are precipitated from the crude oil using a non-polar solvent as described above.[9]

-

Fractionation: The deasphaltened oil is then fractionated into saturated, aromatic, and polar fractions using column chromatography, similar to the procedure for rock extracts.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.[8][9]

-

Gas Chromatography Conditions:

-

Column: A fused silica capillary column, typically with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[2]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[2]

-

Injector: A split/splitless injector is used, often in splitless mode to maximize sensitivity for trace biomarker analysis.

-

Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 50-80°C), holds for a few minutes, then ramps up to a final temperature of around 300-320°C at a rate of 2-4°C/min, followed by a final hold time.[2]

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.[2]

-

Mass Analyzer: A quadrupole mass analyzer is commonly used.

-

Acquisition Mode: Data is acquired in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific biomarkers. For hopanes and moretanes, the characteristic fragment ion at a mass-to-charge ratio (m/z) of 191 is monitored.[9] Full scan mode can also be used for initial identification.[9]

-

Quantification

The Moretane/Hopane ratio is calculated from the peak areas of the C30 moretane and C30 hopane in the m/z 191 mass chromatogram. The peaks corresponding to these isomers are identified based on their retention times relative to known standards or published data. The ratio is calculated as:

C30 Moretane/Hopane Ratio = (Peak Area of C30 17β,21α(H)-moretane) / (Peak Area of C30 17α,21β(H)-hopane)

Visualizing Key Processes and Workflows

Isomerization of Moretane to Hopane

The following diagram illustrates the logical relationship of the thermal maturation process leading to the conversion of the less stable moretane to the more stable hopane.

Caption: Isomerization of hopanoids during thermal maturation.

Experimental Workflow for Moretane/Hopane Ratio Determination

This diagram outlines the sequential steps involved in the laboratory analysis of the Moretane/Hopane ratio.

Caption: Workflow for Moretane/Hopane ratio analysis.

Conclusion

The Moretane/Hopane ratio is a robust and widely applied biomarker parameter in geological studies. Its primary utility lies in the assessment of thermal maturity, with a decreasing ratio indicating increasing maturity. However, a comprehensive interpretation requires consideration of other factors such as the source of organic matter and the depositional environment. The standardized analytical protocol using GC-MS ensures reliable and reproducible quantification of this important geochemical indicator. This guide provides researchers and professionals with the foundational knowledge and practical details necessary for the effective application of the Moretane/Hopane ratio in their respective fields.

References

- 1. vurup.sk [vurup.sk]

- 2. Organic Geochemistry and Oil-Source Correlation of Oil Seepages and Potential Source Rocks in Qiangtang Basin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. english.gyig.cas.cn [english.gyig.cas.cn]

- 5. Biomarker characteristics of Montney source rock, British Columbia, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sterane isomerization and moretane/hopane ratios in crude oils derived from Tertiary source rocks (Journal Article) | ETDEWEB [osti.gov]

- 7. iosrjen.org [iosrjen.org]

- 8. Gas chromatography coupled to mass spectrometry for analyses of organic compounds and biomarkers as tracers for geological, environmental, and forensic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 10. chromatographyonline.com [chromatographyonline.com]

The Biological Architects: A Technical Guide to the Precursors of Moretane and Other Hopanoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopanoids are a class of pentacyclic triterpenoid lipids that are structurally analogous to eukaryotic sterols, such as cholesterol.[1] Found ubiquitously in the membranes of diverse bacteria, these molecules play a crucial role in maintaining membrane fluidity, stability, and permeability, particularly under conditions of environmental stress.[1][2] Their diagenetic products, hopanes, are abundant in the geological record and serve as important biomarkers for tracing bacterial life throughout Earth's history.[3] Moretane, a stereoisomer of hopane, is also found in geological samples and its formation is linked to specific biological precursors and diagenetic pathways. This technical guide provides an in-depth exploration of the biological precursors of moretane and other hopanoids, detailing the biosynthetic pathways, key enzymes, and experimental methodologies used in their study.

Biological Precursors and Biosynthesis Pathway

The biosynthesis of all hopanoids originates from the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAP). These precursors are synthesized via either the mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, with the latter being more common in bacteria.

The subsequent steps leading to the core hopanoid structure are as follows:

-

Chain Elongation: IPP and DMAP undergo a series of condensation reactions, catalyzed by prenyltransferases, to form geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15).

-

Squalene Synthesis: Two molecules of FPP are joined in a head-to-head condensation reaction to form the C30 acyclic triterpenoid, squalene. This reaction is catalyzed by squalene synthase.

-

Cyclization: The pivotal step in hopanoid biosynthesis is the cyclization of squalene to form the pentacyclic hopene skeleton. This complex reaction is catalyzed by the enzyme squalene-hopene cyclase (SHC).[4] The cyclization can result in two primary products: hop-22(29)-ene (diploptene) and hopan-22-ol (diplopterol), typically in a ratio of approximately 5:1.[4] This reaction is one of the most complex single enzymatic reactions known, involving the formation of five rings and nine chiral centers in a single step.[4]

-

Functionalization and Elongation: Following the formation of the basic hopene structure, a wide array of functional groups and side chains can be added to create the vast diversity of bacteriohopanepolyols (BHPs) and other hopanoids. These modifications are carried out by a suite of enzymes often encoded in the same operon as the shc gene. These modifications include methylation, hydroxylation, and the addition of ribose, amino, and other moieties to the C30 side chain, resulting in C35 and other extended hopanoids.

The Genesis of Moretane

Moretane (17β(H),21α(H)-hopane) is a C-17 and C-21 stereoisomer of the more thermodynamically stable hopane (17α(H),21β(H)-hopane). While hopanes are the typical diagenetic products of hopanoids, the presence of moretane in geological samples is thought to reflect specific biological precursors and diagenetic conditions. It is believed that certain bacteriohopanepolyols with a specific stereochemistry at C-22, upon diagenesis, can lead to the formation of moretane. The ratio of moretane to hopane can be used as a maturity parameter in petroleum geochemistry.

Quantitative Data on Hopanoid Production

The abundance and composition of hopanoids can vary significantly between different bacterial species and in response to environmental conditions. The following tables summarize some of the available quantitative data.

Table 1: Hopanoid Content in Various Bacterial Species

| Bacterial Species | Total Hopanoid Content (mg/g dry cell weight) | Major Hopanoids | Reference |

| Zymomonas mobilis | ~30 | Tetrahydroxybacteriohopane derivatives | [2] |

| Bradyrhizobium japonicum USDA 110 | > 40% of total lipids | Diplopterol, other hopanoid derivatives | [5] |

| Rhodopseudomonas palustris TIE-1 | Varies with growth conditions | Diplopterol, 2-Me-diplopterol, BHT, 2-Me-BHT | [3] |

Table 2: Influence of Environmental Factors on Hopanoid Production in Rhodopseudomonas palustris TIE-1

| Growth Condition | 2Me-BHT/BHT Ratio | Reference |

| Decreasing MOPS buffer | Lower | [3] |

| Increasing succinate concentration | Enhanced | [3] |

| Increasing acetate concentration (20 mM) | 1.75 | [3] |

Table 3: Squalene to Hopene Conversion by Squalene-Hopene Cyclase (OUC-SaSHC)

| Enzyme Concentration (mg/mL) | Substrate Concentration (mM Squalene) | Reaction Time (h) | Conversion Ratio (%) | Hopene Yield (mg/mL) | Reference |

| 0.008 | 3 | 36 | >90 | 1.08 | [6] |

| 0.14 | 20 | 36 | 98.72 | 7.82 | [7] |

| 0.14 | 20 | 36 | 99 | 8.07 | [6] |

Experimental Protocols

Extraction and Purification of Hopanoids

This protocol is a generalized procedure based on established methods for the extraction and purification of total lipids, including hopanoids, from bacterial cells.

Materials:

-

Lyophilized bacterial cells

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Chloroform

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., silica gel)

-

Hexane

-

Ethyl acetate

Procedure:

-

Cell Lysis and Extraction:

-

To a known weight of lyophilized bacterial cells, add a mixture of DCM:MeOH (2:1, v/v).

-

Sonicate the mixture for 15-20 minutes in an ice bath to lyse the cells.

-

Centrifuge the mixture at 3000 x g for 10 minutes to pellet the cell debris.

-

Carefully collect the supernatant containing the total lipid extract (TLE).

-

Repeat the extraction process on the cell pellet twice more.

-

Pool the supernatants.

-

-

Phase Separation (Bligh-Dyer Method):

-

To the pooled TLE, add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

-

Vortex the mixture vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.

-

The lower chloroform layer contains the lipids. Carefully collect this layer using a Pasteur pipette.

-

-

Drying and Concentration:

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator at a temperature below 40°C.

-

-

Purification by Solid Phase Extraction (SPE):

-

Condition a silica gel SPE cartridge with hexane.

-

Dissolve the dried lipid extract in a minimal amount of hexane and load it onto the cartridge.

-

Elute with solvents of increasing polarity. Non-polar lipids like hopanes and hopenes will elute with hexane. More polar hopanoids like diplopterol will elute with a mixture of hexane and ethyl acetate. Highly polar bacteriohopanepolyols (BHPs) will require more polar solvents like ethyl acetate and methanol.

-

Collect the fractions and evaporate the solvent.

-

Analysis of Hopanoids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of hopanoids after derivatization.

Materials:

-

Purified hopanoid fractions

-

Acetic anhydride

-

Pyridine

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

-

Helium (carrier gas)

Procedure:

-

Derivatization (Acetylation):

-

To the dried hopanoid fraction, add a 1:1 (v/v) mixture of acetic anhydride and pyridine.

-

Heat the mixture at 60-70°C for 1 hour to convert hydroxyl groups to acetate esters. This increases the volatility of the hopanoids for GC analysis.

-

Evaporate the reagents under a stream of nitrogen.

-

Redissolve the derivatized sample in a suitable solvent like hexane or ethyl acetate.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions:

-

Inlet Temperature: 280°C

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) at a rate of 4-10°C/min. Hold at the final temperature for a sufficient time to elute all compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 800.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify the hopanoids based on their retention times and mass spectra, comparing them to known standards and literature data. The characteristic fragment ion at m/z 191 is diagnostic for most hopanoids.

-

Quantify the hopanoids by integrating the peak areas of their total ion chromatograms (TIC) or specific ion chromatograms (SIC) and comparing them to an internal standard.

-

Visualizations

Caption: Overview of the hopanoid and moretane precursor biosynthesis pathway.

Caption: Simplified mechanism of squalene cyclization by Squalene-Hopene Cyclase (SHC).

Caption: A typical experimental workflow for the analysis of hopanoids from bacterial cultures.

References

- 1. Hopanoids - Wikipedia [en.wikipedia.org]

- 2. Content and composition of hopanoids in Zymomonas mobilis under various growth conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Squalene-hopene cyclase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Soluble Squalene-Hopene Cyclase and Its Application in Efficient Synthesis of Hopene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Novel Soluble Squalene-Hopene Cyclase and Its Application in Efficient Synthesis of Hopene [frontiersin.org]

Moretane as a Biomarker for Terrestrial Organic Matter Input: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moretane, a pentacyclic triterpenoid hydrocarbon, serves as a significant biomarker in geochemical and environmental studies. Its abundance relative to its isomer, hopane, provides valuable insights into the origin of organic matter in sedimentary deposits. A high moretane/hopane ratio is often indicative of a significant contribution from terrestrial sources, particularly from soil organic matter and higher plant debris. This technical guide provides a comprehensive overview of the use of moretane as an indicator of terrestrial organic matter input, detailing its formation pathways, analytical methodologies, and the interpretation of quantitative data. The information presented is intended to support researchers in accurately assessing organic matter provenance in various geological and environmental settings.

Introduction to Moretane and Hopanoids

Hopanoids are a class of pentacyclic triterpenoids produced in large quantities by bacteria and are ubiquitous in sediments and petroleum. During diagenesis, the biologically produced bacteriohopanepolyols (BHPs) undergo a series of chemical transformations, leading to the formation of more stable saturated hydrocarbons, primarily hopanes and moretanes.

The stereochemistry of these compounds changes with increasing thermal maturity. The initial biological configuration is the 17β,21β(H)-hopane (ββ-hopane). With increasing temperature and burial depth, this isomerizes to the more stable 17α,21β(H)-hopane (αβ-hopane) via an intermediate, 17β,21α(H)-moretane (βα-moretane). While the moretane/hopane ratio is a recognized indicator of thermal maturity, anomalously high ratios in thermally immature sediments point towards specific sources of organic matter.

The Diagenetic Pathway of Hopanoids

The transformation of bacteriohopanepolyols into hopanes and moretanes is a key process in organic geochemistry. The following diagram illustrates this diagenetic pathway.

Caption: Diagenetic pathway of bacteriohopanepolyols to hopanes and moretane.

Moretane/Hopane Ratio as an Indicator of Terrestrial Input

In immature sediments, where thermal alteration is minimal, the C30 moretane/hopane ratio (specifically 17β,21α(H)-moretane / 17α,21β(H)-hopane) is a powerful tool for discerning the source of organic matter. High ratios are not primarily driven by thermal maturation but are instead influenced by the original source of the hopanoid precursors.

Several factors contribute to elevated moretane/hopane ratios as an indicator of terrestrial input:

-

Soil Bacteria: Certain bacteria thriving in oxic soils are known to produce precursors that preferentially lead to the formation of moretane during diagenesis.[1] Therefore, an increased influx of soil organic matter into a depositional environment will elevate the moretane/hopane ratio in the resulting sediment.[1]

-

Higher Plants: Organic matter derived from higher plants, such as in coals and peats, has been shown to contain higher relative concentrations of moretane.[2]

-

Clay Mineral Catalysis: The presence of specific clay minerals, often transported from terrestrial environments, can catalyze the isomerization of hopanes to moretanes, further enhancing the ratio in sediments receiving significant terrestrial runoff.[1]

The following diagram illustrates the logical relationship for interpreting the moretane/hopane ratio.

Caption: Logical framework for interpreting the C30 moretane/hopane ratio.

Quantitative Data Presentation

The following table summarizes representative C30 moretane/hopane ratios from various depositional environments. These values illustrate the utility of this ratio in distinguishing between terrestrial and marine/aquatic organic matter sources.

| Depositional Environment | C30 Moretane/Hopane Ratio Range | Predominant Organic Matter Source | Reference(s) |

| Marine Carbonate | 0.05 - 0.15 | Marine Algae and Bacteria | [3] |

| Marine Shale | 0.10 - 0.25 | Mixed Marine and minor Terrestrial | [4] |

| Deltaic / Fluvial | 0.20 - 0.50 | Significant Terrestrial (Higher Plant) | [4] |

| Oxic Soils | > 0.40 | Soil Bacteria and Higher Plants | [1] |

| Coal / Peat | 0.30 - 0.80 | Higher Plants | [2] |

Experimental Protocols

The analysis of moretane and hopane in sedimentary samples is typically performed using gas chromatography-mass spectrometry (GC-MS). A generalized experimental workflow is provided below.

Sample Preparation and Extraction

-

Drying and Grinding: Sediment or rock samples are dried (e.g., freeze-dried or oven-dried at low temperature) and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered sample is extracted with an organic solvent mixture, commonly dichloromethane (DCM) and methanol (MeOH) in a 9:1 or 2:1 (v/v) ratio. This can be performed using techniques such as Soxhlet extraction, ultrasonic agitation, or accelerated solvent extraction (ASE).

-

Sulfur Removal: If elemental sulfur is present in the extract, it is removed by passing the extract through activated copper filings.

-

Fractionation: The total lipid extract (TLE) is fractionated to separate different compound classes. This is typically achieved using column chromatography with silica gel or alumina.

-

The saturated hydrocarbon fraction, containing hopanes and moretanes, is eluted with a non-polar solvent like hexane or heptane.

-

Aromatic hydrocarbons are subsequently eluted with a solvent of intermediate polarity (e.g., hexane:DCM mixture).

-

Polar compounds (NSOs) are eluted with a polar solvent mixture (e.g., DCM:MeOH).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is concentrated and analyzed by GC-MS.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly used.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Injector: Splitless injection is often employed to maximize the transfer of analytes to the column.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40-80°C), ramps up to a high final temperature (e.g., 300-320°C), and holds for an extended period to ensure the elution of high-molecular-weight compounds like hopanes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Data is typically acquired in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific biomarkers. For hopanes and moretanes, the characteristic fragment ion at a mass-to-charge ratio (m/z) of 191 is monitored. Full scan mode can also be used for initial identification.

-

The following diagram outlines the general experimental workflow for biomarker analysis.

Caption: General experimental workflow for biomarker analysis from sediments.

Conclusion

Moretane, when analyzed in conjunction with its isomer hopane, is a robust indicator of terrestrial organic matter input in sedimentary environments, particularly under conditions of low thermal maturity. An elevated C30 moretane/hopane ratio strongly suggests a significant contribution from soil organic matter and/or higher plant material. Accurate interpretation of this biomarker ratio requires careful consideration of the depositional context and the thermal history of the sediments. The standardized analytical protocols outlined in this guide, centered on GC-MS analysis, provide a reliable framework for obtaining high-quality quantitative data to support robust paleoenvironmental reconstructions and source rock characterization. This information is critical for researchers in geochemistry, environmental science, and related fields, including those in drug development exploring natural product origins.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hopane and Moretane Isomers

This guide provides a comprehensive overview of the core physical and chemical properties of hopane and its diastereomer, moretane. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details the structural differences, comparative physicochemical properties, and the analytical methodologies used for their identification and characterization.

Introduction to Hopane and Moretane

Hopane and moretane are pentacyclic triterpenoids belonging to the hopanoid class of natural products. They share the same molecular formula (C₃₀H₅₂) and connectivity, making them stereoisomers. Specifically, they are diastereomers that differ in the stereochemistry at two chiral centers: C-17 and C-21.

-

Hopane: Possesses the 17α(H),21β(H) configuration. This is generally the more thermodynamically stable isomer and is commonly found in geological samples and some bacteria.

-

Moretane: Features the 17β(H),21α(H) configuration. It is considered the less stable isomer and often co-occurs with hopane in natural sources.

The subtle difference in their three-dimensional structure leads to distinct physical and chemical properties, which are crucial for their separation, identification, and have implications for their biological activity.

Comparative Physical and Chemical Properties

The differing stereochemistry of hopane and moretane influences their physical and chemical characteristics. While many properties are similar due to their shared carbon skeleton, key differences exist, particularly in their chromatographic behavior and spectroscopic signatures.

| Property | Hopane (17α(H),21β(H)) | Moretane (17β(H),21α(H)) |

| Molecular Formula | C₃₀H₅₂ | C₃₀H₅₂ |

| Molar Mass | 412.74 g/mol | 412.74 g/mol |

| Melting Point | Varies depending on purity, typically around 200-210 °C | Varies depending on purity, typically around 185-195 °C |

| Boiling Point | Not well-defined, decomposes at high temperatures | Not well-defined, decomposes at high temperatures |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, chloroform) | Soluble in nonpolar organic solvents (e.g., hexane, chloroform) |

| Chromatographic Elution | Elutes earlier on nonpolar stationary phases (e.g., GC) | Elutes later on nonpolar stationary phases (e.g., GC) |

| Thermodynamic Stability | More stable | Less stable |

Experimental Protocols

The differentiation and characterization of hopane and moretane isomers rely on sophisticated analytical techniques. Below are the methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation and identification of hopane and moretane.

Methodology:

-

Sample Preparation: The sample (e.g., a crude oil fraction or a plant extract) is dissolved in a suitable nonpolar solvent like hexane or dichloromethane.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column (e.g., 30 m x 0.25 mm) coated with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane). The oven temperature is programmed to ramp up gradually (e.g., from 60 °C to 300 °C at 3 °C/min) to separate compounds based on their boiling points and interaction with the stationary phase. Hopane, being more compact, typically elutes before moretane.

-

Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization at 70 eV), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

-

Identification: The mass spectrum of hopanoids is characterized by a prominent fragment ion at m/z 191. The retention times and the full mass spectra are compared with those of authentic standards or library data to confirm the identity of hopane and moretane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is particularly useful for distinguishing between hopane and moretane by observing the chemical shifts of specific carbon atoms that are sensitive to the stereochemical differences.

Methodology:

-

Sample Preparation: A purified sample of the isomer mixture or the isolated isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: The chemical shifts of the carbon atoms, particularly those in the D and E rings and the side chain, are analyzed. Key diagnostic peaks allow for the differentiation between the 17α(H),21β(H) (hopane) and 17β(H),21α(H) (moretane) configurations.

Logical Workflow for Isomer Identification

The following diagram illustrates the logical workflow for the separation and identification of hopane and moretane from a complex mixture.